Phascoline
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Overview
Description
Preparation Methods
Phascoline can be isolated from sipunculid worms through a series of extraction and purification steps. The compound is typically extracted using organic solvents such as ethanol and further purified by crystallization as its picrate salt . The synthetic route involves the incorporation of β-aminopropionic acid and arginine, which are metabolized and incorporated into the this compound molecule .
Chemical Reactions Analysis
Phascoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to yield simpler guanidino derivatives.
Substitution: This compound can participate in substitution reactions, particularly involving its guanidino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phascoline has several scientific research applications:
Chemistry: It is used as a model compound to study guanidino derivatives and their reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in relation to its guanidino group.
Mechanism of Action
The mechanism of action of phascoline involves its interaction with specific molecular targets and pathways. The guanidino group in this compound is believed to play a crucial role in its biological activity, potentially interacting with enzymes and other proteins involved in metabolic processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Phascoline is similar to other guanidino compounds such as phascolosomine (N-(3-guanidinoisobutyryl)-2-methoxy-n-heptylamine), which is also isolated from sipunculid worms . this compound is unique due to its specific structure and the high concentration found in the viscera of Phascolion strombi . Other similar compounds include guanidino derivatives found in various invertebrates, but this compound’s distinct chemical structure sets it apart .
Properties
CAS No. |
50767-84-5 |
---|---|
Molecular Formula |
C11H24N4O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(diaminomethylideneamino)-N-(2-hydroxyheptyl)propanamide |
InChI |
InChI=1S/C11H24N4O2/c1-2-3-4-5-9(16)8-15-10(17)6-7-14-11(12)13/h9,16H,2-8H2,1H3,(H,15,17)(H4,12,13,14) |
InChI Key |
ACKSKQGOKMPSOD-UHFFFAOYSA-N |
SMILES |
CCCCCC(CNC(=O)CCN=C(N)N)O |
Canonical SMILES |
CCCCCC(CNC(=O)CCN=C(N)N)O |
Synonyms |
N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine phascoline |
Origin of Product |
United States |
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